molecular formula C7H7NO2 B1295617 5-Methylpicolinic acid CAS No. 4434-13-3

5-Methylpicolinic acid

Cat. No. B1295617
CAS RN: 4434-13-3
M. Wt: 137.14 g/mol
InChI Key: HWMYXZFRJDEBKC-UHFFFAOYSA-N
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Description

5-Methylpicolinic acid is a pyridine derivative that is of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss 5-methylpicolinic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 5-methylpicolinic acid.

Synthesis Analysis

The synthesis of substituted picolinic acids, including those with a methyl group, typically involves the modification of pyridine or its derivatives. For instance, the synthesis of 5-(substituted alkyl) picolinic acids, which are inhibitors of dopamine β-hydroxylase, can be achieved by reacting 2-methyl-5-ethynyl pyridine with alkyl dihalides followed by hydrogenation, or by reacting 2-methylpyridine-5-aldehyde with isoalkylidene phosphorane followed by hydrogenation and subsequent oxidation . These methods could potentially be adapted for the synthesis of 5-methylpicolinic acid.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by a pyridine ring with a carboxylic acid group at the 2-position and various substituents at other positions. The presence of substituents can influence the electronic distribution and reactivity of the molecule. For example, vanadium complexes derived from 5-carboalkoxypicolinates exhibit coordination patterns that are influenced by the picolinato ligands .

Chemical Reactions Analysis

Picolinic acids can undergo various chemical reactions, including electrophilic substitution and coupling reactions. For example, iodination of 5-hydroxypicolinic acid can lead to the formation of 6-iodo derivatives or diiodo and triiodo derivatives depending on the reaction conditions . Similarly, 5-hydroxypicolinic acid can undergo aminomethylation and azo-coupling to yield 6-substituted derivatives . These reactions are indicative of the reactivity of the pyridine ring and could be relevant to the chemical behavior of 5-methylpicolinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as alkyl or halogen groups can affect the lipophilicity and, consequently, the biological activity of these compounds. In the case of 5-O-substituted derivatives of 5-hydroxypicolinic acid, the partition coefficient (log P) was found to correlate with antihypertensive activity, suggesting that higher lipophilicity leads to higher activity . These findings could be extrapolated to predict the properties of 5-methylpicolinic acid.

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrrolo[2,3-d]pyrimidines Synthesis : 5-Methylpicolinic acid derivatives have been utilized in copper/6-methylpicolinic acid catalyzed coupling reactions to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups into the resulting compounds (Jiang, Sun, Jiang, & Ma, 2015).

  • Cobalt Complexes Characterization : Research has also involved the synthesis and characterization of cobalt complexes with derivatives of 5-methylpicolinic acid. These studies include spectroscopic methods and X-ray crystal structure analysis, providing insights into the coordination modes and stability of these complexes (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009).

  • Rhodium Complexes Study : Investigations into rhodium complexes bearing 5-methylpicolinic acid and related ligands have been conducted. These studies focus on understanding the complex formation processes in aqueous solutions, revealing the formation of mono complexes and their properties (Dömötör et al., 2017).

Analytical and Spectroscopic Applications

  • Derivatization for Sensitivity Enhancement : In the field of analytical chemistry, derivatives of 5-methylpicolinic acid have been used for proton affinitive derivatization. This enhances the sensitivity of LC-ESI-MS/MS methods for determining compounds like testosterone in saliva samples, demonstrating its utility in bioanalytical applications (Ohno et al., 2018).

Biochemical and Medical Research

  • Cerebrospinal Fluid Studies : 5-Methylpicolinic acid has been studied in the context of cerebrospinal fluid (CSF) dynamics. Research indicates the accumulation of its metabolite, 5-methyltetrahydrofolate, in CSF during repeated administration of certain medications, impacting therapeutic strategies for diseases like meningeal leukemia (Thyss et al., 1989).

  • Vanadium Complexes in Blood Serum : The speciation of vanadium complexes in blood serum, involving 5-methylpicolinic acid, has been studied. This research helps in understanding the interactions and stability of such complexes, which have potential applications in diabetes therapy (Kiss et al., 2000).

Safety And Hazards

5-Methylpicolinic acid is classified as having acute toxicity, both orally and dermally . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 5-Methylpicolinic acid are not available, it is used for R&D purposes . As a nitrogen-containing heterocyclic compound, it may have potential applications in the development of new pharmaceuticals and other chemical products.

properties

IUPAC Name

5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYXZFRJDEBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196144
Record name Picolinic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpicolinic acid

CAS RN

4434-13-3
Record name 5-Methylpicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… 2-Bromo5-methyipyridine reacteci as expected wit11 cuprona cj-anide in climcthy!f~rmadde and the resulting product was hydrolysed to 5-methylpicolinic acid. 5-Aminopicolinic acid, …
Number of citations: 21 www.publish.csiro.au
NH Cantwell, EV Brown - Journal of the American Chemical …, 1952 - ACS Publications
… heat of activation and the corresponding rate constant at approximately 170, except in the case of 5-methylpicolinic acid where the rate constant at 175 was selected. In Fig. the …
Number of citations: 27 pubs.acs.org
CJ Donahue, EC Kosinski, VA Martin - Inorganic Chemistry, 1985 - ACS Publications
… 5-Methylpicolinic acid was prepared by the method of Jerchel et al.9 Into a 250-mL round-bottom … The crude 5-methylpicolinic acid was collected by filtration and washed with ether. The …
Number of citations: 11 pubs.acs.org
B Brzezinski - Organic Magnetic Resonance, 1976 - Wiley Online Library
… HYDROGEN bonding in a-carboxy N-oxides has been investigated for several years.l The ir and lH nmr spectra of 5-methylpicolinic acid N-oxide and 4-substituted quinaldinic acid No~…
Number of citations: 8 onlinelibrary.wiley.com
Z He, JC Spain - Journal of Industrial Microbiology and Biotechnology, 2000 - Springer
… used to prepare and isolate 5methylpicolinic acid and picolinic acid as … 5-Methylpicolinic acid is not commercially available. The picolinic acid hydrochloride and 5-methylpicolinic acid …
Number of citations: 21 link.springer.com
H SUDA, T TAKEUCHI, T NAGATSU… - Chemical and …, 1969 - jstage.jst.go.jp
… Preparation of 5—Alkylpicolinic Acid——5—Methylpicolinic acid“ was prepared by selenium dioxide oxidation of 2—methyl—5-methy1pyridine and recrystallized from ethanol—…
Number of citations: 74 www.jstage.jst.go.jp
M Nozaki, S Kotani, K Ono, S Senoh - Biochimica et Biophysica Acta (BBA) …, 1970 - Elsevier
… 4-Methylpicolinic acid and 5-methylpicolinic acid were synthesized following the method of … flom 4-methylpicolinic acid and 5-methylpicolinic acid, respectively. a-Hydroxymuconic acid …
Number of citations: 124 www.sciencedirect.com
FC Uhle, JE Kryeger, AE Rogers - Journal of the American …, 1956 - ACS Publications
… Condensation of 5-indanyl methyl ketone with 5-methylpicolinic acid, obtained by carbonation of 5-methyl-2pyridyllithium, has afforded l-(5-indanyl)-l-[2-(5-methylpyridyl)]-ethylene (III), …
Number of citations: 6 pubs.acs.org
EJ Warawa - The Journal of Organic Chemistry, 1975 - ACS Publications
… After heating 2 with dilute hydrochloric acid and cooling, 6-cyano-5-methylpicolinic acid (9) spontaneously crystallized. Prolonged heating in acid, however, reduced the yield of 9. …
Number of citations: 8 pubs.acs.org
U Lendenmann, JC Spain - Journal of bacteriology, 1996 - Am Soc Microbiol
… for 5-methylpicolinic acid was available. It was tentatively identified by comparison of the UV spectrum of the reaction product with a spectrum published for 5-methylpicolinic acid at pH …
Number of citations: 107 journals.asm.org

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